molecular formula C21H27NO2 B8278892 4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol

4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol

Cat. No. B8278892
M. Wt: 325.4 g/mol
InChI Key: GTDWFHQNHQANFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04165383

Procedure details

A solution of 5 g. of 4-(4-nitrobenzoyl)-2,6-di(t-butyl)phenol in 150 ml. of ethanol is treated with 40 ml. of ammonium sulfide solution. The mixture is heated at reflux for 2 hours then stirred without heating for about 16 hours. An additional 40 ml. of ammonium sulfide solution is added, and the mixture is heated at reflux for 4 hours more. After an additional 16 hours without heating, the mixture is extracted with dichloromethane, and the extracts are dried. Evaporation of the dried extracts provides a solid residue which is recrystallized twice from a benzene-hexane mixture to provide 4-(4-aminobenzoyl)-2,6-di(t-butyl)phenol as a light yellow solid, m.p. 164.5°-166.5° C.
Name
4-(4-nitrobenzoyl)-2,6-di(t-butyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:26]=[CH:25][C:7]([C:8]([C:10]2[CH:15]=[C:14]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:13]([OH:20])=[C:12]([C:21]([CH3:24])([CH3:23])[CH3:22])[CH:11]=2)=[O:9])=[CH:6][CH:5]=1)([O-])=O.[NH4+]=S>C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:8]([C:10]2[CH:15]=[C:14]([C:16]([CH3:18])([CH3:19])[CH3:17])[C:13]([OH:20])=[C:12]([C:21]([CH3:24])([CH3:23])[CH3:22])[CH:11]=2)=[O:9])=[CH:25][CH:26]=1

Inputs

Step One
Name
4-(4-nitrobenzoyl)-2,6-di(t-butyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C=C1
Step Two
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
without heating for about 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours more
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After an additional 16 hours without heating
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the extracts are dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the dried extracts
CUSTOM
Type
CUSTOM
Details
provides a solid residue which
CUSTOM
Type
CUSTOM
Details
is recrystallized twice from a benzene-hexane mixture

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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